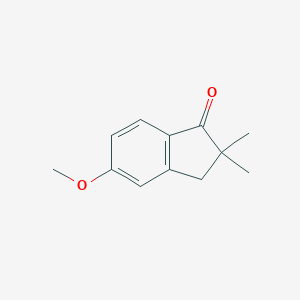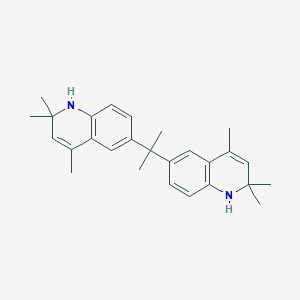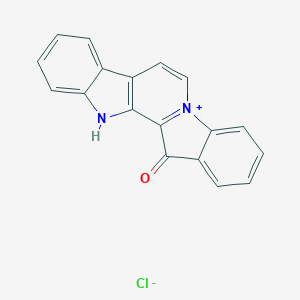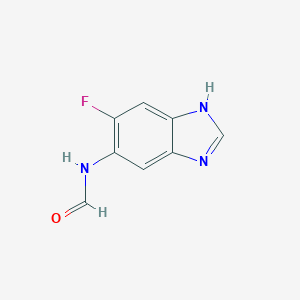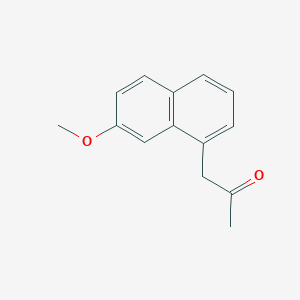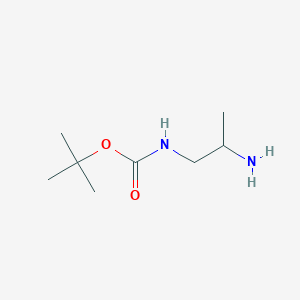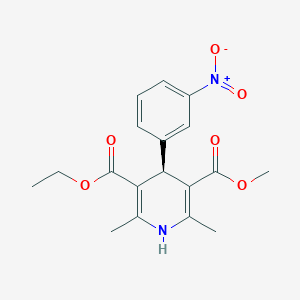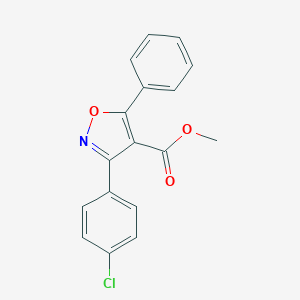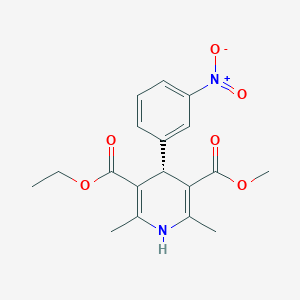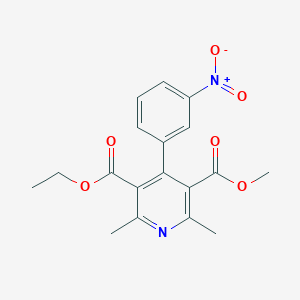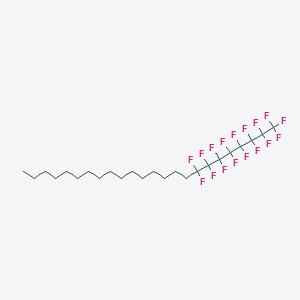
1-(Perfluoro-n-octyl)hexadecane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated compounds like 1-(Perfluoro-n-octyl)hexadecane often involves routes such as direct fluorination or oligomerization of smaller ethylene units. For instance, ethylene tetramerization is a notable method for producing linear alpha-olefins, such as 1-hexene and 1-octene, which can be foundational for synthesizing more complex fluorinated compounds. The process utilizes catalyst systems, such as aluminoxane-activated chromium complexes, to achieve high selectivities towards desired products (Bollmann et al., 2004).
Molecular Structure Analysis
The molecular structure of fluorinated compounds significantly impacts their chemical behavior and properties. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate these structures. For example, the molecular structure of hexaalkylguanidinium and 2-(dialkylamino)-1,3-dimethylimidazolinium trimethyldifluorosiliconates revealed insights into the coordination and electronic environments of fluorinated groups, which are relevant for understanding the structural aspects of 1-(Perfluoro-n-octyl)hexadecane (Kolomeitsev et al., 2002).
Chemical Reactions and Properties
Fluorinated compounds undergo a variety of chemical reactions, including substitutions, eliminations, and additions, which can be influenced by the fluorine atoms' electronegativity and the carbon-fluorine bond's strength. The reactivity of perfluorocyclobutane aromatic polyethers, for instance, showcases the potential for synthesizing complex fluorinated polymers with specific properties, providing a context for understanding the reactivity of 1-(Perfluoro-n-octyl)hexadecane (Smith & Babb, 1996).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as boiling points, melting points, and solubility, are significantly altered by the incorporation of fluorine atoms. These properties are critical for applications in materials science, pharmaceuticals, and specialty chemicals. Studies on phase transitions of n-hexadecane in nanoencapsulated binary solutions, for example, provide insights into the physical behavior of similar fluorinated compounds under various conditions (Tubbs et al., 2012).
Chemical Properties Analysis
The chemical properties of 1-(Perfluoro-n-octyl)hexadecane, such as its reactivity towards nucleophiles, electrophiles, and radicals, can be inferred from the study of similar fluorinated structures. The stability and reactivity patterns are governed by the electronic effects of fluorine and the steric demands of the perfluoroalkyl groups. For instance, the synthesis and reactivity of fluorinated tertiary thio- and selenoethers highlight the influence of fluorine on the chemical behavior of these compounds, offering parallels to the chemical properties of 1-(Perfluoro-n-octyl)hexadecane (Suzuki et al., 1987).
Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Organic Compound Synthesis : Fluorinated tertiary thio- and selenioethers produced from reactions involving perfluoropropene dimers, like 1-(Perfluoro-n-octyl)hexadecane, are useful in synthesizing pharmaceuticals and other organic compounds (Suzuki, Satake, Uno, & Shimizu, 1987)(source).
Water Quality Monitoring : Solid phase microextraction (SPME) with coatings that include perfluoroalkyl substances can effectively determine ultra-trace levels of these substances in drinking water (Olomukoro, Emmons, Godage, Cudjoe, & Gionfriddo, 2021)(source).
Surface Engineering : Long alkyl spacers in polymers, related to perfluoroalkyl compounds, can produce extremely high oleophobic properties, useful in creating surfaces that resist oil (Bellanger, Darmanin, Givenchy, & Guittard, 2013)(source).
Chemical Synthesis : Octafluorobut-2-ene, a compound similar to 1-(Perfluoro-n-octyl)hexadecane, is efficient for polyfluoroalkylations, leading to various perfluoro-2-butyl derivatives (Chambers, Jackson, Partington, & Philpot, 1975)(source).
Thermodynamic Studies : Perfluoropolyethers, related to perfluoroalkyl substances, show temperature-dependent saturated vapor pressures and heat capacities, revealing their thermodynamic functions and critical parameters (Druzhinina, Krol, Efimova, Varushchenko, & Gervits, 2006)(source).
Polyethylene Production : New reactions involving ethylene tetramerization, related to the family of compounds like 1-(Perfluoro-n-octyl)hexadecane, offer routes for producing linear alpha-olefins, crucial for linear low-density polyethylene production (Bollmann, Blann, Dixon, Hess, Killian, Maumela, McGuinness, Morgan, Neveling, Otto, Overett, Slawin, Wasserscheid, & Kuhlmann, 2004)(source).
Membrane Technology : Incorporating surfactants, like those derived from perfluorinated compounds, into ionomer membranes can improve permeability and separation efficiency for various applications (Rábago, Noble, & Koval, 1994)(source).
Solar Cell Improvement : Compounds like perfluoroalkyl substances are investigated in contexts like enhancing organic solar cell performance and charge separation in artificial photosynthesis systems (Eaton, Shoer, Karlen, Dyar, Margulies, Veldkamp, Ramanan, Hartzler, Savikhin, Marks, & Wasielewski, 2013)(source).
Zukünftige Richtungen
Perfluoro-n-alkanes, the class of compounds to which 1-(Perfluoro-n-octyl)hexadecane belongs, are being studied for their environmental impact and potential removal methods . Future research may focus on developing sustainable alternatives for removing these compounds from contaminated soil and water .
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorotetracosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(25,26)18(27,28)19(29,30)20(31,32)21(33,34)22(35,36)23(37,38)24(39,40)41/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTECWCULPOFDJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)8(CH2)16H, C24H33F17 | |
| Record name | Tetracosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381981 | |
| Record name | 1-(Perfluoro-n-octyl)hexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Perfluoro-n-octyl)hexadecane | |
CAS RN |
117146-18-6 | |
| Record name | 1-(Perfluoro-n-octyl)hexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorotetracosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



